molecular formula C17H19FN2 B5622072 1-benzyl-4-(4-fluorophenyl)piperazine

1-benzyl-4-(4-fluorophenyl)piperazine

Cat. No.: B5622072
M. Wt: 270.34 g/mol
InChI Key: VOONTWFRLJYNOE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals It is characterized by the presence of a benzyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but optimized for larger quantities. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and affecting mood and behavior. The compound’s effects on other receptor systems, such as dopamine and norepinephrine, are also under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other piperazine derivatives, it exhibits a unique binding affinity to serotonin receptors, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

1-benzyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOONTWFRLJYNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

diacetoxypalladium (12.74 mg, 0.06 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (32.8 mg, 0.06 mmol) were suspended in toluene (0.5 mL) under N2. Heated to 50C for 30 min (microwave). sodium 2-methylpropan-2-olate (109 mg, 1.13 mmol) was suspended in toluene (0.500 mL) under N2. 1-benzylpiperazine (0.099 mL, 0.57 mmol) and 1-bromo-4-fluorobenzene (0.093 mL, 0.85 mmol) were added, followed by the catalyst solution. Heated to 100C for 2h in the microwave (high abs), then rt over night. The product was purified on silica (0-25% EtOAc/heptane) Yield: 1-benzyl-4-(4-fluorophenyl)piperazine (115 mg, 75.0 %)
Quantity
0.00113 mol
Type
reagent
Reaction Step One
Quantity
0.0005 L
Type
solvent
Reaction Step Two
Quantity
0.000567 mol
Type
reactant
Reaction Step Three
Quantity
0.000851 mol
Type
reactant
Reaction Step Four
Quantity
5.67e-05 mol
Type
catalyst
Reaction Step Five
Quantity
5.67e-05 mol
Type
catalyst
Reaction Step Five

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